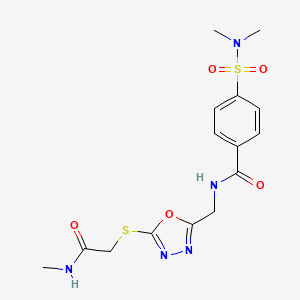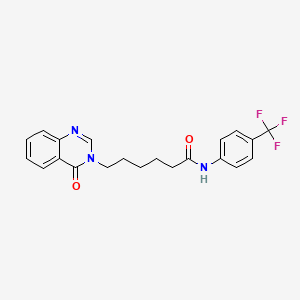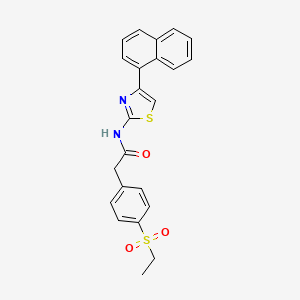![molecular formula C10H10ClNO3 B2358166 3-[(2-Chloroacetyl)amino]phenyl acetate CAS No. 924829-86-7](/img/structure/B2358166.png)
3-[(2-Chloroacetyl)amino]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Chloroacetyl)amino]phenyl acetate is a chemical compound with the molecular formula C10H9ClNO3 . It is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and a carboxylic acid functional group .
Molecular Structure Analysis
The molecular structure of 3-[(2-Chloroacetyl)amino]phenyl acetate consists of a phenyl ring attached to an acetate group via an amino link. The acetate group is further linked to a chloroacetyl group .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-[(2-Chloroacetyl)amino]phenyl acetate, while not directly studied, is related to compounds that have been synthesized for various chemical applications. For example, the synthesis of potassium [2-[(2,6-dichlorophenyl)amino]phenyl] acetate has been optimized for industrial production due to its simplicity and low costs, indicating potential applications in large-scale chemical manufacturing processes (Wang Yong-sheng, 2007). Similarly, the synthesis of new substituted 1‐(3‐pyridyl)pyridinium salts and 3,4‐diamino‐2(1H)‐pyridinones from related chloroacetyl compounds suggests a role in the development of specialized chemical compounds (Gewald et al., 1995).
Potential in Drug Synthesis
While direct applications in drug synthesis for 3-[(2-Chloroacetyl)amino]phenyl acetate are not evident, research on similar compounds can provide insights. For instance, studies on the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation demonstrate how structurally similar compounds can be utilized in antimicrobial drug development (Salama, 2020).
Relevance in Organic Chemistry Research
The compound's relevance in organic chemistry research is highlighted by studies like the synthesis of novel thiazolidinone and acetidinone derivatives and their antimicrobial activity. These studies indicate that derivatives of chloroacetyl compounds, which are chemically related to 3-[(2-Chloroacetyl)amino]phenyl acetate, are significant for exploring new pharmaceutical agents (Mistry et al., 2009).
Applications in Biological Studies
In biological studies, compounds structurally similar to 3-[(2-Chloroacetyl)amino]phenyl acetate have been synthesized and evaluated for various biological activities. For instance, the synthesis and antimicrobial activity of (1-Acetyl/1-Phenyl)-3-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-5-Aryl-Pyrazoline suggests the potential of chloroacetyl derivatives in developing bioactive compounds (Guna et al., 2015).
Propiedades
IUPAC Name |
[3-[(2-chloroacetyl)amino]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)15-9-4-2-3-8(5-9)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNPBTPAHBPBOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloroacetyl)amino]phenyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2358083.png)


![3-Phenyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2358087.png)
![1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide](/img/structure/B2358088.png)


![(1R,5S)-5-methyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2358095.png)
![2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2358096.png)
![3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2358097.png)



![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2358105.png)